molecular formula C9H10ClNO3 B2876630 ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 2137931-58-7

ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2876630
CAS No.: 2137931-58-7
M. Wt: 215.63
InChI Key: IWKUJXKHUJDITJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained importance in various fields of research and industry. It is a derivative of pyrrole, which is widely known as a biologically active scaffold possessing a diverse nature of activities .


Synthesis Analysis

Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylates can be obtained by the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane . This reaction with N-methylazomethine ylide leads to the formation of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been utilized in the synthesis of novel organic compounds, where its properties have been evaluated through quantum chemical calculations. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized using ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by various spectroscopic methods, and its thermodynamic parameters indicated that the formation reaction is exothermic and spontaneous at room temperature (Singh et al., 2013).

Chemical Reactions and Derivatives

Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates have been used as a key substrate in the synthesis of new derivatives for antimicrobial agents. This involved transformations like direct conversion of an aldehyde fragment into a 1,3-oxazole cycle, followed by hydrolysis and conversion into carboxylic acids, which served as efficient blocks for developing antimicrobial agents. Some of these compounds showed significant anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).

Optical and Electronic Properties

Investigations into the optical properties and protonation of derivatives have also been a significant area of research. For example, chlorophyll-a derivatives possessing a carboxy group in the substituent at the 3-position were prepared from methyl pyropheophorbide-d bearing the 3-formyl group and were used as dye sensitizers for solar cells. The performance of these synthetic carboxylated chlorophyll pigments was evaluated in conventional devices based on mesoporous titanium dioxide electrodes and liquid electrolytes (Tamiaki et al., 2018).

Future Directions

Pyrrole and its derivatives, including ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate, have a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Properties

IUPAC Name

ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-5(2)11-8(10)6(7)4-12/h4,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKUJXKHUJDITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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